2,3-dihydro-5H-1,4-benzodioxepin-7-amine
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Description
2,3-Dihydro-5H-1,4-benzodioxepin-7-amine, commonly referred to as DDB, is a synthetic compound with a range of applications in scientific research. DDB is a versatile molecule which can be used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. DDB is a relatively new compound, first synthesized in the early 2000s, and has since become increasingly popular in research laboratories.
Scientific Research Applications
Synthesis and Antiproliferative Activities
Researchers have synthesized novel benzannelated six- and seven-membered derivatives starting from 2-hydroxybenzyl alcohols, 2-hydroxybenzaldehydes, and catechol, including 2,3-dihydro-5H-1,4-benzodioxepin-7-amine. These compounds showed significant antiproliferative activities and induced apoptosis in breast cancer cells (Saniger et al., 2003).
Anticancer Activity Studies
Another study focused on the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and 7-or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-or 9H-purines. These compounds were evaluated for their anticarcinogenic potential against the MCF-7 cancer cell line (Núñez et al., 2006).
Conformational Studies
Conformational studies of 2,3-dihydro-1,4-benzodioxepin and its derivatives were conducted using dynamic NMR, indicating significant sensitivity of the aromatic signals to the nature of the cyclic geometries. This research enhances the understanding of the structural properties of these compounds (Lachapelle & St-Jacques, 1988).
Microwave-Assisted Synthesis and Cytotoxic Activity
A study presented extended research on the microwave-assisted synthesis of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. These compounds showed cytotoxic activity against human breast cancer cells and were used to study cell cycle distribution and apoptosis (Conejo-García et al., 2008).
Synthesis of Novel Derivatives
Further research has been conducted on the synthesis of various novel derivatives of 2,3-dihydro-5H-1,4-benzodioxepin, exploring different structural configurations and potential therapeutic applications. These studies have contributed to a deeper understanding of the chemical and biological properties of these compounds (Lucchesini et al., 1995).
Solid-Phase Synthesis of Trisubstituted Derivatives
Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, providing valuable insight into the development of potential derivatives for combinatorial library synthesis (Fülöpová et al., 2012).
Polymer Chemistry Applications
The compound has also found applications in polymer chemistry, particularly in the ring-opening polymerization of 2,3-dihydro-5H-1,4-benzodioxepin-5-one. This has led to the creation of polyesters with both aromatic and aliphatic linkages, showcasing the versatility of this compound in materials science (Macdonald & Shaver, 2016).
properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzodioxepin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPYABHZFAZDKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CO1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-5H-1,4-benzodioxepin-7-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.